molecular formula C16H13FN2O4S B2734449 N-allyl-4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine CAS No. 855714-90-8

N-allyl-4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine

Cat. No.: B2734449
CAS No.: 855714-90-8
M. Wt: 348.35
InChI Key: XSLHJVQETINNEV-UHFFFAOYSA-N
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Description

N-allyl-4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine is a complex organic compound characterized by its unique molecular structure, which includes an oxazole ring, a furan ring, and a fluorophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-allyl-4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine typically involves multi-step organic reactions. One common approach is the reaction of 2-furan-2-yl-5-aminooxazole with 4-fluorophenylsulfonyl chloride in the presence of an allylating agent. The reaction conditions often require the use of a polar aprotic solvent, such as dimethylformamide (DMF), and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated synthesis platforms and real-time monitoring of reaction parameters can help optimize the production process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: N-allyl-4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of corresponding oxo derivatives.

  • Reduction: Reduction reactions can produce amino derivatives or other reduced forms of the compound.

Scientific Research Applications

N-allyl-4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine has shown potential in several scientific research applications:

  • Chemistry: The compound can be used as a building block in organic synthesis, facilitating the construction of more complex molecules.

  • Biology: It has been investigated for its biological activity, including potential antimicrobial and antiviral properties.

  • Medicine: The compound's unique structure makes it a candidate for drug development, particularly in the design of new therapeutic agents.

  • Industry: Its chemical properties may be harnessed in various industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-allyl-4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

N-allyl-4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine can be compared to other similar compounds, such as N-allyl-4-((3-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine and N-allyl-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine. These compounds share structural similarities but differ in the nature of the substituents on the phenyl ring, leading to variations in their chemical and biological properties.

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Biological Activity

N-allyl-4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an oxazole ring, a sulfonyl group, and an allyl group, which contribute to its chemical reactivity and biological interactions. The presence of the fluorophenyl group enhances its stability and potential for interaction with various biological targets.

Molecular Formula: C₁₈H₁₅F N₂O₃S
Molecular Weight: 414.4 g/mol
IUPAC Name: 4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-N-prop-2-enyl-1,3-oxazol-5-amine

Antiviral Activity

Recent studies have explored the antiviral potential of oxazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiviral properties by inhibiting specific viral enzymes. For instance, derivatives have been shown to inhibit the activity of NS5B RNA polymerase in Hepatitis C Virus (HCV), suggesting a similar potential for this compound .

Antimicrobial Properties

The sulfonamide moiety is known for its antimicrobial activity. Compounds containing sulfonamide groups have been reported to exhibit broad-spectrum antibacterial effects. The mechanism often involves inhibition of bacterial folic acid synthesis, which is critical for bacterial growth and replication .

Analgesic and Anti-inflammatory Effects

Research indicates that oxazole derivatives can possess analgesic and anti-inflammatory properties. In particular, studies have demonstrated that compounds with similar frameworks can reduce pain responses in animal models through modulation of pain pathways, including the TRPV1 receptor .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The sulfonyl group can form strong interactions with the active sites of enzymes, potentially inhibiting their function.
  • Receptor Modulation: The oxazole ring may interact with receptors involved in pain and inflammation, modulating their activity.
  • Nucleophilic Substitution Reactions: The compound can undergo various chemical reactions that may enhance its biological efficacy.

Case Study 1: Antiviral Efficacy

In vitro studies on related oxazole compounds showed IC50 values below 50 μM against HCV NS5B polymerase, indicating potent antiviral activity . This suggests that this compound may exhibit similar efficacy.

Case Study 2: Analgesic Activity

A recent study evaluated the analgesic effects of several oxazole derivatives using the writhing test in mice. The results indicated that certain modifications to the oxazole structure significantly enhanced analgesic properties, hinting at the potential effectiveness of N-allyl derivatives in pain management .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-(3-(furan-2-yl)-3-hydroxypropyl)-2-phenyloxazolImageAntimicrobial
N-benzyl 2-(furan-2-yloxy)acetamideImageAntiviral
N-acetyl 4-(4-bromophenyl)sulfonamideImageAnalgesic

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-N-prop-2-enyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O4S/c1-2-9-18-15-16(19-14(23-15)13-4-3-10-22-13)24(20,21)12-7-5-11(17)6-8-12/h2-8,10,18H,1,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLHJVQETINNEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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